4-(1H-indol-3-yl)butan-2-ol
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Overview
Description
4-(1H-indol-3-yl)butan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. The compound has a molecular formula of C12H15NO and a molecular weight of 189.26 g/mol .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in changes to cellular processes, leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely, depending on the specific biological activity being exerted.
Pharmacokinetics
Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-indol-3-yl)butan-2-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the reduction of 4-(1H-indol-3-yl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure to reduce the corresponding ketone to the alcohol .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(1H-indol-3-yl)butan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound can be synthesized through the reduction of 4-(1H-indol-3-yl)butan-2-one.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4-(1H-indol-3-yl)butan-2-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(1H-indol-3-yl)butan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to biologically active indole compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)butan-2-one: The ketone analog of 4-(1H-indol-3-yl)butan-2-ol, which can be reduced to form the alcohol.
3-(3-Oxobutyl)-1H-indole: Another indole derivative with a similar structure but different functional groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
This compound is unique due to its specific hydroxyl functional group, which allows it to participate in various chemical reactions and potentially exhibit distinct biological activities compared to its analogs .
Properties
IUPAC Name |
4-(1H-indol-3-yl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPLBXGOXBTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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